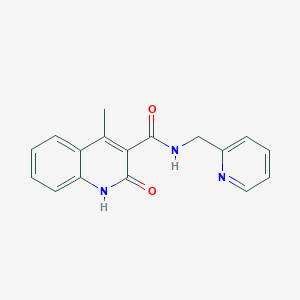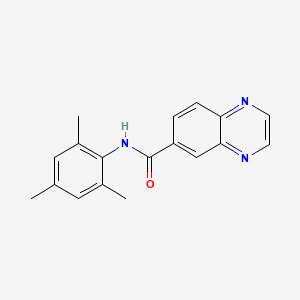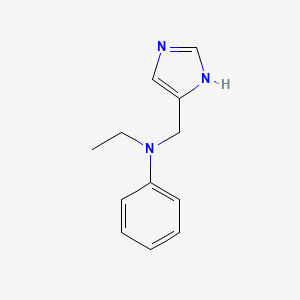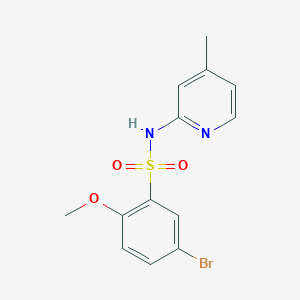![molecular formula C21H19N3O3 B7470016 N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide, also known as MPK-682, is a small molecule inhibitor that has shown potential as a therapeutic agent in various diseases. This compound has been extensively studied in preclinical models, and its mechanism of action and biochemical and physiological effects have been elucidated.
作用机制
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide exerts its effects by inhibiting the activity of MAPKs, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide specifically targets the extracellular signal-regulated kinase (ERK) pathway, which is frequently dysregulated in cancer and other diseases. By inhibiting the ERK pathway, N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide can induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer cells, N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide can induce apoptosis and inhibit cell proliferation by blocking the ERK pathway. In addition, N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway. These effects suggest that N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide may have potential therapeutic benefits in cancer and inflammatory diseases.
实验室实验的优点和局限性
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, making it a useful tool for studying the ERK and NF-κB pathways. However, there are also some limitations to using N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide in lab experiments. It has low solubility in water, which can make it difficult to work with in some assays. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide. One area of interest is its potential use in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors, to enhance their efficacy. Another area of interest is the development of more potent and selective inhibitors of the ERK pathway, which could have even greater therapeutic potential. Finally, further research is needed to fully elucidate the mechanism of action of N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide and its effects on other cellular pathways.
合成方法
The synthesis of N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide involves the reaction of 4-phenoxybenzoic acid with 2-amino-5-methylpyridine in the presence of thionyl chloride and dimethylformamide to yield 2-(5-methylpyridin-2-ylamino)-4-phenoxybenzoyl chloride. The resulting compound is then reacted with 2-oxoethylamine hydrochloride to obtain N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide.
科学研究应用
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has been extensively studied in preclinical models for its potential therapeutic effects in various diseases. It has been shown to inhibit the growth of cancer cells by targeting the mitogen-activated protein kinase (MAPK) signaling pathway. N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide has also been studied for its potential use in treating inflammatory and autoimmune diseases, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15-7-12-19(22-13-15)24-20(25)14-23-21(26)16-8-10-18(11-9-16)27-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,23,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBKRPLGWCHCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-4-[(2-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,2-oxazole](/img/structure/B7469935.png)
![(2Z)-2-[(5Z)-5-[(2-bromophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B7469937.png)
![1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate](/img/structure/B7469939.png)
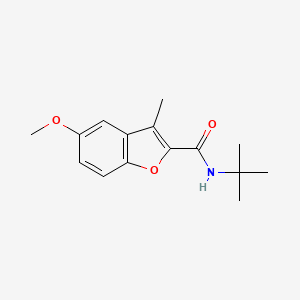
![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)

![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-3-(2,6-dimethylmorpholino)sulfonyl-benzamide](/img/structure/B7469985.png)
